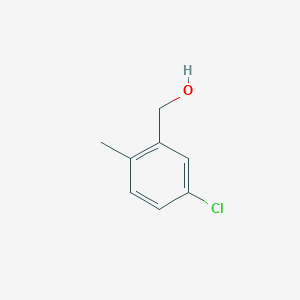

(5-Chloro-2-methylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLISNAPODOSINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Chloro-2-methylphenyl)methanol CAS number 58966-29-3 properties

An In-depth Technical Guide to (5-Chloro-2-methylphenyl)methanol (CAS: 58966-29-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate this compound. It delves into its core properties, synthesis, applications, analytical profile, and safety protocols, providing a holistic understanding of this versatile compound.

Introduction and Strategic Importance

This compound, also identified as 5-chloro-2-methylbenzyl alcohol, is an organic compound with the chemical formula C₈H₉ClO.[1][2] It belongs to the class of substituted benzyl alcohols, featuring a benzene ring substituted with a chloro group, a methyl group, and a hydroxymethyl group. This molecule serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules.[1] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a precursor for active pharmaceutical ingredients (APIs) and pesticides.[1] The specific arrangement of its functional groups allows for diverse chemical modifications, making it a valuable component in the organic chemist's toolbox for creating novel compounds with desired biological activities.[1]

Physicochemical and Computed Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and process development. The properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 58966-29-3 | [2] |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Synonyms | 5-chloro-2-methylbenzyl alcohol, (5-Chloro-2-methyl-phenyl)-methanol, 3-Chloro-6-methylbenzyl alcohol | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CO | [2] |

| InChI Key | CLISNAPODOSINO-UHFFFAOYSA-N | [2][3] |

Synthesis and Reactivity

This compound is typically synthesized via the reduction of its corresponding aldehyde, 5-Chloro-2-methylbenzaldehyde (CAS 58966-34-0). This transformation is a standard procedure in organic chemistry, often employing reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

Synthetic Pathway Overview

Caption: Synthesis of this compound.

Experimental Protocol: Reduction of 5-Chloro-2-methylbenzaldehyde

-

Dissolution: Dissolve 5-Chloro-2-methylbenzaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any excess NaBH₄.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product with high purity.

Key Applications in Research and Development

The utility of this compound stems from its ability to act as a versatile intermediate.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceuticals.[1] The chloro and methyl substituents on the phenyl ring can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to biological targets.[4] Medicinal chemists utilize this scaffold to build more complex molecules for developing new drugs.[1]

-

Agrochemical Production : In the agrochemical sector, it serves as a precursor for creating compounds used in pesticides and other agricultural chemicals, contributing to crop protection.[1]

-

Asymmetric Synthesis : The compound can be employed as a chiral auxiliary in asymmetric synthesis. This is vital for producing enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect.[1]

-

Antimicrobial Agent : this compound has been recognized for its potential as an antimicrobial agent, making it a candidate for use in disinfectants and preservatives.[1]

Analytical and Spectroscopic Profile

Structural elucidation and purity assessment are critical. While specific experimental spectra for this compound are not widely published, a predicted profile based on its structure provides valuable guidance.

Spectroscopic Analysis Workflow

Caption: Logical flow for spectroscopic structural analysis.

Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | d | 1H | Ar-H (meta to -CH₂OH) |

| ~ 7.15 | dd | 1H | Ar-H (ortho to -Cl) |

| ~ 7.10 | d | 1H | Ar-H (ortho to -CH₃) |

| ~ 4.60 | s | 2H | -CH₂OH |

| ~ 2.30 | s | 3H | -CH₃ |

| ~ 1.60 | br s | 1H | -OH |

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138.5 | Ar-C (-CH₃) |

| ~ 137.0 | Ar-C (-CH₂OH) |

| ~ 133.0 | Ar-C (-Cl) |

| ~ 130.5 | Ar-CH |

| ~ 129.0 | Ar-CH |

| ~ 126.5 | Ar-CH |

| ~ 63.0 | -CH₂OH |

| ~ 19.0 | -CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 850-750 | Strong | C-Cl stretch |

Safety, Handling, and Storage

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: Inferred from data for (5-Bromo-2-methylphenyl)methanol.[5]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[6][7]

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[6][7]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Fire and Disposal

-

Fire Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[6]

Conclusion

This compound (CAS: 58966-29-3) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an essential building block for the creation of complex, high-value molecules. A thorough understanding of its analytical profile and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. (5-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solventsandpetroleum.com [solventsandpetroleum.com]

- 7. methanex.com [methanex.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (5-Chloro-2-methylphenyl)methanol from 5-chloro-2-methylbenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the chemical synthesis of (5-chloro-2-methylphenyl)methanol, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The primary focus of this document is the selective reduction of the aldehyde functional group in 5-chloro-2-methylbenzaldehyde. We will delve into the mechanistic underpinnings of this transformation, justify the selection of an appropriate reducing agent, and provide a detailed, field-proven experimental protocol. This guide is structured to not only direct the synthetic procedure but also to offer insights into the chemical causality behind each step, ensuring a robust and reproducible methodology. Safety protocols and data interpretation are also addressed in detail.

Introduction and Strategic Importance

This compound, also known as 5-chloro-2-methylbenzyl alcohol, serves as a critical structural motif in the synthesis of more complex molecules.[2] Its utility is rooted in the presence of a reactive benzylic alcohol, a chlorinated aromatic ring, and a methyl group, which together offer multiple points for further chemical modification. These features make it a key building block in the development of novel therapeutic agents and specialized agrochemicals.[1]

The synthesis of this alcohol is most directly achieved through the reduction of its corresponding aldehyde, 5-chloro-2-methylbenzaldehyde. This transformation is a cornerstone reaction in organic synthesis, and its efficient execution is paramount for the overall success of multi-step synthetic campaigns. This guide will focus on the most reliable and commonly employed method for this conversion: reduction with sodium borohydride.

The Chemistry of Aldehyde Reduction

The Mechanism of Hydride Reduction

The most common laboratory method for this reduction involves the use of a metal hydride reagent, which serves as a source of the hydride ion (H⁻).[4] The reaction with sodium borohydride (NaBH₄) proceeds via a two-step mechanism:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a nucleophile, delivering a hydride ion to the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a tetrahedral alkoxyborate intermediate.

-

Protonation: The alkoxyborate intermediate is then protonated during an aqueous or alcoholic workup step to yield the final primary alcohol product.[5]

The stoichiometry of the reaction is such that one mole of sodium borohydride can, in principle, reduce four moles of the aldehyde.[6] However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion.

Caption: Mechanism of aldehyde reduction by a hydride reagent.

Rationale for Selecting Sodium Borohydride (NaBH₄)

While several hydride reagents can effect this transformation, sodium borohydride is the preferred choice for this specific synthesis for several key reasons:

-

Chemoselectivity: NaBH₄ is a mild reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl functional groups such as esters, amides, and carboxylic acids under standard conditions.[5] This selectivity is crucial when working with multifunctional molecules.

-

Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer and easier to handle. It is stable in air and can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ reacts violently with these solvents.[4][6]

-

Operational Simplicity: The reaction setup and workup for a NaBH₄ reduction are straightforward, making it highly suitable for both small-scale research and larger-scale production.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 5-Chloro-2-methylbenzaldehyde | 154.59 | 5.00 g | 32.3 | Starting material |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.73 g | 19.4 | Reducing agent (1.5 eq. of hydride) |

| Methanol (MeOH) | 32.04 | 100 mL | - | Reaction solvent |

| Deionized Water (H₂O) | 18.02 | ~200 mL | - | For workup |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | For quenching and pH adjustment |

| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | Extraction solvent |

| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5-10 g | - | Drying agent |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.3 mmol) of 5-chloro-2-methylbenzaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add 0.73 g (19.4 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases. Adjust the pH to ~6-7.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add ~100 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the product as a solid or oil. High yields are expected for this reaction.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Expected ¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons, a singlet for the methyl group (approx. 2.2-2.4 ppm), a singlet for the benzylic CH₂ group (approx. 4.6-4.8 ppm), and a broad singlet for the hydroxyl proton.

-

Expected IR: Appearance of a broad O-H stretching band (approx. 3300-3400 cm⁻¹) and disappearance of the aldehyde C=O stretching band (approx. 1700 cm⁻¹).[7]

-

Safety and Handling Precautions

A thorough understanding of the hazards associated with the reagents is essential for the safe execution of this protocol.

-

Sodium Borohydride (NaBH₄):

-

Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water or acid, it releases flammable hydrogen gas which may ignite spontaneously.[8]

-

Handling: Always handle NaBH₄ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9] Keep away from water and acids except during the controlled quenching step.[10] Store in a tightly sealed container in a cool, dry place under an inert atmosphere if possible.[10]

-

Spills: In case of a spill, cover with a dry, non-combustible material like sand or dry lime and place in a sealed container for disposal.[9] DO NOT USE WATER to clean up a NaBH₄ spill.

-

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The reduction of 5-chloro-2-methylbenzaldehyde to this compound using sodium borohydride is a highly efficient, reliable, and straightforward synthetic transformation. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can consistently obtain high yields of this valuable chemical intermediate. This foundational procedure enables further synthetic exploration, contributing to the advancement of drug discovery and development programs.

References

- 1. epfl.ch [epfl.ch]

- 2. lookchem.com [lookchem.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. science.lpnu.ua [science.lpnu.ua]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Physical and chemical properties of 5-chloro-2-methylbenzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylbenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position of the benzyl alcohol core—offers distinct reactivity and makes it a valuable building block in the design of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, expected spectroscopic characteristics, and safety considerations, designed to empower researchers in pharmaceutical and material sciences. While this compound is noted for its role as a precursor, publicly available data on its specific physical properties are limited, necessitating a predictive and comparative approach based on well-characterized analogous structures.[1][2]

Compound Identification and Core Properties

Proper identification is critical for regulatory compliance, procurement, and experimental design.

| Identifier | Value | Source |

| IUPAC Name | (5-Chloro-2-methylphenyl)methanol | N/A |

| Synonyms | 5-Chloro-2-methylbenzyl alcohol, 2-methyl-5-chlorobenzyl alcohol | [1][3] |

| CAS Number | 58966-29-3 | [1][3] |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [1][3] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CO | N/A |

| InChI Key | CLISNAPODOSINO-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Experimental data for the primary physical properties of 5-chloro-2-methylbenzyl alcohol are not widely reported in scientific literature or commercial databases.[1] The data presented below are largely predictive or based on analogous compounds.

| Property | Value | Notes |

| Physical State | Solid (Predicted) | Based on the properties of similar substituted benzyl alcohols. |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) and sparingly soluble in water. | This is a general characteristic of benzyl alcohols. |

Synthesis and Reactivity

Recommended Synthetic Pathway: Reduction of 5-Chloro-2-methylbenzoic Acid

A reliable and high-yielding method for the synthesis of 5-chloro-2-methylbenzyl alcohol is the reduction of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the carboxylic acid directly to the primary alcohol.[4][5]

The workflow for this synthesis is outlined below.

Caption: Synthetic workflow for 5-chloro-2-methylbenzyl alcohol.

Detailed Experimental Protocol

Objective: To synthesize 5-chloro-2-methylbenzyl alcohol via the reduction of 5-chloro-2-methylbenzoic acid using lithium aluminum hydride (LiAlH₄).

Materials:

-

5-Chloro-2-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. The flask is cooled to 0 °C in an ice bath.

-

Addition of Substrate: 5-Chloro-2-methylbenzoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reaction and prevent excessive effervescence.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the sequential dropwise addition of water and then a 10% NaOH solution. This procedure, known as the Fieser workup, is designed to precipitate granular aluminum salts that are easily filtered.

-

Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-chloro-2-methylbenzyl alcohol.

Chemical Reactivity

As a primary benzyl alcohol, 5-chloro-2-methylbenzyl alcohol is expected to undergo reactions typical of its class:

-

Oxidation: It can be oxidized to the corresponding aldehyde (5-chloro-2-methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (5-chloro-2-methylbenzoic acid) with stronger agents like potassium permanganate (KMnO₄).

-

Esterification: It will react with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions to form benzyl esters.

-

Substitution: The hydroxyl group can be replaced by halides using reagents like SOCl₂ or PBr₃ to form the corresponding benzyl halides, which are themselves valuable synthetic intermediates.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, this section outlines the expected spectroscopic features based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (approx. δ 7.0-7.4 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.

-

Benzylic Protons (-CH₂OH, 2H): A singlet is expected around δ 4.6-4.7 ppm. This singlet may show coupling to the hydroxyl proton if not exchanged with a deuterated solvent.

-

Methyl Protons (-CH₃, 3H): A sharp singlet is anticipated in the upfield region, around δ 2.3-2.4 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 125-140 ppm. The carbon bearing the chloro group and the carbon bearing the methyl group will have characteristic shifts.

-

Benzylic Carbon (-CH₂OH, 1C): A signal around δ 63-65 ppm is predicted.

-

Methyl Carbon (-CH₃, 1C): A signal in the upfield region, approximately δ 18-20 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.[6]

-

C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.[6]

-

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (2850-2960 cm⁻¹), corresponding to the methyl and methylene groups.[6]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, typical for a primary alcohol.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z 156, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in a characteristic M+2 peak at m/z 158 with about one-third the intensity of the M⁺ peak.

-

Key Fragments:

-

[M-H]⁺ (m/z 155): Loss of a hydrogen atom.

-

[M-OH]⁺ (m/z 139): Loss of the hydroxyl radical, a common fragmentation for benzyl alcohols.

-

[M-CH₂OH]⁺ (m/z 125): Loss of the hydroxymethyl radical.

-

Tropylium-type ions: Rearrangement and fragmentation common to benzyl derivatives.

-

Applications in Research and Drug Development

5-Chloro-2-methylbenzyl alcohol is primarily utilized as an intermediate in multi-step organic synthesis.[1][2] Its functional groups offer handles for further chemical modification, making it a valuable precursor for:

-

Pharmaceutical Synthesis: As a building block for creating more complex active pharmaceutical ingredients (APIs). The specific substitution pattern can influence the steric and electronic properties of the final molecule, potentially affecting its biological activity.[2]

-

Agrochemicals: It serves as a precursor in the development of novel pesticides and herbicides.[2]

-

Material Science: It can be incorporated into polymers or other materials where its aromatic and halogenated structure may impart specific properties like flame retardancy or altered refractive index.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

5-Chloro-2-methylbenzyl alcohol is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data on its physical properties are scarce, its identity is well-defined, and its chemical behavior can be confidently predicted based on established principles of organic chemistry. The synthetic protocol provided herein offers a clear and reliable pathway for its preparation, enabling researchers to access this useful building block for their discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 58966-29-3,this compound | lookchem [lookchem.com]

- 3. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS:58966-29-3, (5-氯-2-甲基苯基)甲醇-毕得医药 [bidepharm.com]

- 5. (5-氯-2-甲基苯基)甲醇 - CAS:58966-29-3 - 奔旗商城-科研物资一站式采购平台 [benqii.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to the Spectroscopic Data of (5-Chloro-2-methylphenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction

(5-Chloro-2-methylphenyl)methanol, also known as 5-chloro-2-methylbenzyl alcohol, is a substituted aromatic alcohol with significant applications as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, comprising a chlorinated and methylated benzene ring attached to a hydroxymethyl group, provides a unique scaffold for creating more complex molecules. The precise characterization of this compound is paramount for ensuring the purity, consistency, and efficacy of the final products.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a systematic atom numbering scheme that will be used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we predict the following signals.

-

Aromatic Protons (H3, H4, H6): The three protons on the benzene ring are in distinct chemical environments.

-

H6: This proton is ortho to the -CH₂OH group and meta to the -CH₃ group. It is expected to appear as a doublet.

-

H4: This proton is ortho to the chlorine atom and meta to the -CH₂OH group. It will likely be a doublet of doublets due to coupling with H3 and H6 (meta-coupling).

-

H3: This proton is ortho to the methyl group and meta to the chlorine atom. It is expected to appear as a doublet. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methyl and hydroxymethyl groups will shift nearby protons upfield, while the electron-withdrawing chlorine atom will shift them downfield.[1][2][3]

-

-

Benzylic Protons (C7-H): The two protons of the -CH₂OH group are chemically equivalent and are expected to appear as a singlet. Coupling to the hydroxyl proton is often not observed due to rapid proton exchange, but if it occurs, the signal would be a doublet.

-

Methyl Protons (C8-H): The three protons of the methyl group are equivalent and will appear as a sharp singlet.

-

Hydroxyl Proton (O-H): This proton gives a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| OH | 1.5 - 3.0 | broad singlet (br s) | 1H |

| C8-H₃ | ~2.35 | singlet (s) | 3H |

| C7-H₂ | ~4.70 | singlet (s) | 2H |

| Aromatic-H | 7.10 - 7.40 | multiplet (m) | 3H |

Note: These predictions are based on data from analogous compounds such as 2-methylbenzyl alcohol and 4-chlorobenzyl alcohol.[4][5][6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

-

Aromatic Carbons (C1-C6): All six carbons in the benzene ring are chemically distinct and should give rise to six separate signals in the aromatic region (δ 110-160 ppm).[1][2]

-

The carbons directly attached to substituents (C1, C2, C5) will have their chemical shifts significantly affected. C1 (attached to -CH₂OH) and C2 (attached to -CH₃) will be shifted downfield. C5 (attached to Cl) will also be shifted downfield due to the electronegativity of chlorine.

-

-

Benzylic Carbon (C7): The carbon of the -CH₂OH group is expected in the typical range for a primary alcohol.

-

Methyl Carbon (C8): The methyl carbon will appear as a signal in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C8 (-CH₃) | ~19 |

| C7 (-CH₂OH) | ~64 |

| Aromatic C-H | 126 - 131 |

| Aromatic C-Cl | ~134 |

| Aromatic C-Subst. | 136 - 140 |

Note: Predictions are based on known substituent effects and data from 2-methylbenzyl alcohol and 4-chlorobenzyl alcohol.[4][7]

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic peaks that confirm its key functional groups.

-

O-H Stretch: A strong and broad absorption band characteristic of the hydroxyl group in an alcohol, typically appearing in the 3200-3600 cm⁻¹ region. The broadening is due to hydrogen bonding.

-

C-H Stretches:

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

-

Aliphatic C-H stretching from the methyl (-CH₃) and methylene (-CH₂) groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch: A strong C-O stretching vibration for a primary alcohol is expected around 1050 cm⁻¹.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Alcohol |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Note: Predicted wavenumbers are based on typical ranges for these functional groups and data from similar molecules like 4-chlorobenzyl alcohol.[8][9][10]

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a single drop or a few crystals) of the this compound sample directly onto the ATR crystal.

-

Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum and Fragmentation

For this compound, using a standard technique like Electron Ionization (EI), we would expect to see the following key features.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. A crucial feature will be the isotopic pattern of chlorine. We expect to see two peaks:

-

M⁺ at m/z 156: Corresponding to the molecule containing the ³⁵Cl isotope.

-

M+2 at m/z 158: Corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M+2 peak should be approximately one-third that of the M⁺ peak, which is a characteristic signature for a molecule containing one chlorine atom.

-

-

Key Fragmentation Pathways:

-

Loss of Water (M-18): Dehydration is a common fragmentation for alcohols, leading to a fragment ion at m/z 138/140.[11][12]

-

Loss of Hydroxyl Radical (M-17): Cleavage of the C-O bond would result in a fragment at m/z 139/141.

-

Benzylic Cleavage: The most favorable cleavage often results in the formation of a stable benzylic-type cation. Loss of the -CH₂OH group is less common than fragmentation pathways that retain the aromatic ring's charge. A common fragmentation for benzyl alcohols involves the loss of H₂O followed by H, or direct loss of the -OH radical, leading to a chloromethyl-tropylium ion.

-

Base Peak: For many benzyl alcohols, a common fragmentation pathway leads to the loss of CO after rearrangement, resulting in a prominent peak at m/z 79 for the parent benzyl alcohol.[13][14] For this substituted compound, analogous complex rearrangements are possible. However, the most likely base peak would arise from a stable cation containing the substituted ring.

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment |

| 156 / 158 | [M]⁺ (Molecular Ion) |

| 141 / 143 | [M - CH₃]⁺ |

| 139 / 141 | [M - OH]⁺ |

| 121 | [M - Cl]⁺ |

| 107 | Tropylium ion from loss of Cl and CH₃ |

Note: Fragmentation predictions are based on established patterns for benzyl alcohols and substituted aromatic compounds.[15][16][17]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

-

GC Method:

-

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectroscopic profile of this compound. The outlined ¹H NMR, ¹³C NMR, IR, and MS data serve as a robust reference for researchers engaged in the synthesis, purification, and analysis of this important chemical intermediate. By understanding the expected spectral features and the underlying chemical principles, scientists can confidently verify the structure and purity of their materials, ensuring the integrity and success of their research and development endeavors. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 4. rsc.org [rsc.org]

- 5. 2-Methylbenzyl alcohol(89-95-2) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Chlorobenzyl alcohol(873-76-7) IR Spectrum [m.chemicalbook.com]

- 9. homework.study.com [homework.study.com]

- 10. 4-Chlorobenzyl alcohol [webbook.nist.gov]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Page loading... [guidechem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. 4-Chlorobenzyl alcohol(873-76-7) MS [m.chemicalbook.com]

- 16. 4-Chlorobenzyl alcohol [webbook.nist.gov]

- 17. Benzenemethanol, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Discovery and History of (5-Chloro-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-methylphenyl)methanol, also known as 5-chloro-2-methylbenzyl alcohol, is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its strategic substitution pattern—a chlorine atom and a methyl group on the phenyl ring—renders it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the discovery, historical development, synthesis, and physicochemical properties of this compound, offering insights for professionals engaged in chemical research and development.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 58966-29-3) is a substituted benzyl alcohol with the molecular formula C₈H₉ClO.[1] The presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the benzene ring, ortho to the hydroxymethyl group, provides a unique combination of steric and electronic properties. These features are instrumental in directing the reactivity of the molecule, making it a valuable precursor in multi-step syntheses.

Its primary utility lies in its role as an intermediate in the production of a variety of organic compounds, including pharmaceuticals and agrochemicals.[2] The hydroxymethyl group serves as a handle for further functionalization, while the chloro and methyl substituents influence the biological activity and physical properties of the final products. This guide will delve into the historical context of its emergence, detail its synthesis, and provide a thorough account of its chemical and physical characteristics.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not prominently documented in seminal publications. Its history is intrinsically linked to the development of synthetic methodologies for its precursors: 5-chloro-2-methylbenzoic acid and 5-chloro-2-methylbenzaldehyde. The availability of these starting materials was a critical prerequisite for the eventual synthesis of the target alcohol.

The historical trajectory can be understood through the evolution of synthetic organic chemistry, particularly the development of selective chlorination and oxidation/reduction reactions in the 20th century. The synthesis of related substituted benzyl alcohols has been an area of continuous research, driven by the demand for novel building blocks in medicinal and materials chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 58966-29-3 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. While a publicly available, comprehensive spectral database for this specific compound is not readily found, the expected spectral characteristics can be inferred from the functional groups present and data from closely related compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and methyl substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other characteristic peaks will include C-H stretching vibrations for the aromatic ring and the methyl/methylene groups, and C=C stretching vibrations for the aromatic ring.[4][5]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the hydroxyl group, the chloromethyl group, and other characteristic fragments of the benzyl structure. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.[6][7]

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the reduction of its corresponding carboxylic acid or aldehyde. The choice of starting material and reducing agent can be tailored based on cost, availability, and desired purity.

Synthesis from 5-Chloro-2-methylbenzoic Acid

A common and efficient route involves the reduction of 5-chloro-2-methylbenzoic acid. This transformation can be accomplished using various reducing agents.

Experimental Protocol: Reduction of 5-Chloro-2-methylbenzoic Acid

-

Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of 5-chloro-2-methylbenzoic acid in an anhydrous etheral solvent (e.g., diethyl ether, tetrahydrofuran) is prepared.

-

Reduction: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise or as a solution in the same solvent to the stirred solution of the carboxylic acid at a controlled temperature (typically 0 °C to room temperature).

-

Quenching: After the reaction is complete (monitored by TLC), the excess reducing agent is quenched by the slow, sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by water.

-

Work-up and Isolation: The resulting precipitate is filtered off, and the organic layer is separated from the aqueous layer. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Caption: Workflow for the synthesis of this compound via reduction of the corresponding carboxylic acid.

Synthesis from 5-Chloro-2-methylbenzaldehyde

An alternative and often milder route is the reduction of 5-chloro-2-methylbenzaldehyde. This method typically employs less reactive reducing agents compared to the reduction of carboxylic acids.

Experimental Protocol: Reduction of 5-Chloro-2-methylbenzaldehyde

-

Preparation: 5-Chloro-2-methylbenzaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a reaction flask.

-

Reduction: A reducing agent, commonly sodium borohydride (NaBH₄), is added portion-wise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

-

Work-up: Upon completion of the reaction, the mixture is typically acidified with a dilute acid (e.g., HCl) to neutralize the excess borohydride and the resulting borate esters.

-

Isolation: The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product.

-

Purification: Purification is achieved through recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound from its corresponding aldehyde.

Applications in Drug Development and Agrochemicals

The utility of this compound as a synthetic intermediate is well-established in both the pharmaceutical and agrochemical sectors.[2]

-

Pharmaceutical Synthesis: This molecule serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The 2-methylbenzyl alcohol moiety can be incorporated into larger molecular scaffolds to modulate their pharmacological properties, such as binding affinity to biological targets and metabolic stability. Its derivatives have been investigated for a range of therapeutic applications.

-

Agrochemical Production: In the agrochemical industry, this compound is a precursor for the synthesis of novel pesticides, including herbicides, insecticides, and fungicides.[2] The specific substitution pattern on the aromatic ring can contribute to the selective activity of the final agrochemical product against target pests while minimizing effects on non-target organisms.

-

Other Applications: Beyond these primary fields, this compound is also explored for its potential as an antimicrobial agent and its use in asymmetric synthesis, where it can act as a chiral auxiliary.[2]

Conclusion

This compound stands as a testament to the importance of well-designed chemical intermediates in modern organic synthesis. While its initial discovery is not marked by a singular event, its history is woven into the broader fabric of advancements in synthetic chemistry. The reliable and scalable synthetic routes to this compound, primarily from its corresponding benzoic acid and benzaldehyde, have solidified its position as a valuable tool for researchers and professionals in the pharmaceutical and agrochemical industries. A comprehensive understanding of its synthesis, properties, and applications is paramount for leveraging its full potential in the development of novel and impactful chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Researcher's Guide to (5-Chloro-2-methylphenyl)methanol: Synthesis, Characterization, and Applications

Abstract

(5-Chloro-2-methylphenyl)methanol, also known as 5-chloro-2-methylbenzyl alcohol, is a halogenated aromatic alcohol with the molecular formula C8H9ClO.[1] It serves as a critical intermediate and versatile building block in the synthesis of a wide array of organic molecules.[1] Its structural features—a chlorinated and methylated phenyl ring attached to a primary alcohol—make it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth review of the synthesis, characterization, and key applications of this compound, with a focus on its role in modern drug discovery and development. Detailed, field-tested protocols are provided to support researchers in their practical applications of this compound.

Introduction: The Strategic Importance of Halogenated Intermediates

Chlorine-containing compounds are of immense importance in medicinal chemistry, with over 250 FDA-approved drugs featuring a chlorine atom in their structure.[2][3] The inclusion of a chloro- group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a strategically important chlorinated building block.[1] Its utility stems from the reactivity of the hydroxymethyl group, which can be readily transformed into other functional groups, and the specific substitution pattern on the aromatic ring that steers the synthesis towards desired isomers. This guide will explore the fundamental chemistry and practical applications of this key intermediate.

Synthesis and Mechanistic Considerations

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 5-Chloro-2-methylbenzaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to achieving high yield and purity.

Synthetic Pathway: Reduction of 5-Chloro-2-methylbenzaldehyde

The conversion of an aldehyde to a primary alcohol is a classic nucleophilic addition reaction. A hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), attacks the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

Mechanism Rationale:

-

Choice of Reducing Agent: Sodium borohydride is the preferred reagent for this specific synthesis. It is a mild and selective reducing agent that is compatible with protic solvents like methanol or ethanol, making the reaction setup and handling significantly safer and more convenient than with the highly reactive and pyrophoric LiAlH₄.[4][5][6] NaBH₄ will efficiently reduce aldehydes and ketones without affecting more robust functional groups, which is a key consideration in multi-step syntheses.

-

Solvent System: Methanol is an excellent solvent for this reaction as it readily dissolves both the aldehyde substrate and the NaBH₄ reagent, ensuring a homogeneous reaction mixture.[4][5][6] The methanol also serves as the proton source during the workup phase.

Caption: Synthetic workflow for the reduction of 5-chloro-2-methylbenzaldehyde.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

Materials:

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized water

-

Diethyl ether (or Ethyl Acetate)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 5-Chloro-2-methylbenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath and stir until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching and Workup: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Partition the remaining aqueous residue between diethyl ether and water. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts. Causality Note: This step separates the desired organic product from inorganic salts and water-soluble impurities.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine to facilitate phase separation.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity this compound.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [1][10][11][12] |

| Molecular Weight | 156.61 g/mol | [1][10][11][12] |

| Appearance | Solid | [11][12] |

| Purity | Typically ≥98% | [11][12] |

| CAS Number | 58966-29-3 | [1][10][11][12] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic CH₂ group, the hydroxyl proton, and the methyl group, with chemical shifts and coupling patterns consistent with the assigned structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band for the O-H stretch of the alcohol group (typically around 3300 cm⁻¹) and peaks corresponding to C-H and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical Synthesis: It serves as a precursor for various drug candidates.[1] The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions, enabling the construction of more elaborate molecular architectures.[13]

-

Agrochemical Industry: This compound is also utilized as a building block in the creation of novel pesticides and herbicides, contributing to crop protection.[1]

-

Antimicrobial Research: There is recognized potential for this compound and its derivatives to be used as antimicrobial agents in disinfectants or preservatives.[1]

Caption: Key application areas for this compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound and all solvents in a well-ventilated fume hood.

-

Methanol Hazards: Methanol is toxic if swallowed, inhaled, or absorbed through the skin, and is highly flammable.[5][6] Ensure all sources of ignition are removed from the work area and use appropriate grounding techniques when transferring the solvent.[4][6]

-

Sodium Borohydride Hazards: NaBH₄ is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care and stored in a dry environment.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. The straightforward and high-yielding synthesis via aldehyde reduction makes it readily accessible for a wide range of research and development applications. Future research will likely continue to leverage this building block for the creation of novel bioactive compounds with tailored properties, further underscoring the importance of halogenated intermediates in modern organic and medicinal chemistry.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methanex.com [methanex.com]

- 5. amp.generalair.com [amp.generalair.com]

- 6. michigan.gov [michigan.gov]

- 7. lookchem.com [lookchem.com]

- 8. 5-Chloro-2-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 12347565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. science.lpnu.ua [science.lpnu.ua]

A Technical Guide to the Commercial Sourcing and Application of (5-Chloro-2-methylphenyl)methanol for Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Context

(5-Chloro-2-methylphenyl)methanol, also identified as 5-chloro-2-methylbenzyl alcohol, is a substituted aromatic alcohol with the molecular formula C8H9ClO[1][2]. It serves as a critical and versatile building block in modern organic synthesis. Its structural features—a chlorinated and methylated phenyl ring attached to a primary alcohol—make it a valuable precursor for creating more complex molecular architectures. For professionals in drug discovery and agrochemical development, this compound is not merely a reagent but a key intermediate used to introduce a specific, functionalized aromatic moiety into a target molecule[1]. The strategic placement of the chloro and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API), making the reliable sourcing of high-purity this compound a foundational step in many research and development pipelines[3].

This guide provides an in-depth overview of the commercial landscape, sourcing strategies, quality verification protocols, and synthetic relevance of this compound, designed to empower researchers to procure and utilize this compound with confidence and scientific rigor.

Section 2: Physicochemical Properties and Chemical Identifiers

Accurate identification is paramount for procurement and regulatory compliance. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 5-Chloro-2-methylbenzyl alcohol; (5-Chloro-2-methyl-phenyl)-methanol | [1][2] |

| CAS Number | 58966-29-3 | [2] |

| Molecular Formula | C8H9ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Typical Purity | ≥98% | [2] |

| InChI Key | CLISNAPODOSINO-UHFFFAOYSA-N | [2] |

Section 3: Strategic Importance in Drug Discovery and Organic Synthesis

The utility of this compound extends across multiple high-value chemical industries. Its primary applications are rooted in its function as a molecular scaffold.

-

Pharmaceutical Synthesis : This is the most prominent application. The compound is a key intermediate for APIs where the 5-chloro-2-methylphenyl group is a core structural element[1]. Substituents like chlorine and methyl groups are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets, making them crucial for optimizing lead compounds in drug discovery[3].

-

Agrochemical Production : In a similar vein to pharmaceuticals, it serves as a precursor for novel pesticides and herbicides where this specific substitution pattern is required for biological activity and environmental stability[1].

-

Antimicrobial Research : The compound has been recognized for its potential antimicrobial properties, making it a candidate for investigation in the development of new disinfectants or preservatives[1].

-

Asymmetric Synthesis : It can be employed as a chiral auxiliary, a tool used to guide chemical reactions to produce a single, desired enantiomer of a chiral product—a critical requirement for many modern pharmaceuticals[1].

Section 4: Commercial Availability and Supplier Landscape

This compound is classified as a specialty chemical, available through a range of global suppliers that cater to research and bulk manufacturing needs. Availability can range from milligram-scale for initial screening to kilogram-scale for pilot studies.

Table of Representative Suppliers:

| Supplier | Available Quantities | Typical Purity | CAS Number |

|---|

| CymitQuímica | 100mg, 250mg, 1g, 5g | 98% | 58966-29-3[2] |

Note: This table is illustrative. Researchers should consult multiple vendors to compare batch-specific data, availability, and pricing.

A robust procurement strategy is essential for ensuring experimental reproducibility. The process involves more than simply placing an order; it requires diligent vetting of suppliers and careful review of documentation. The Certificate of Analysis (CoA) is particularly critical, as it provides batch-specific data on purity and identity.

Caption: A typical workflow for procuring and verifying specialty chemicals.

Section 5: Overview of Synthetic and Purification Strategies

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that could affect subsequent reactions. A common and logical synthetic route involves the reduction of the corresponding aldehyde, 5-chloro-2-methylbenzaldehyde.

This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol. This method is favored for its high yield, operational simplicity, and the high selectivity of NaBH₄ for aldehydes over other potentially present functional groups.

Caption: Plausible synthesis via reduction of the corresponding aldehyde.

Purification: The crude product from the synthesis is typically purified to achieve the ≥98% purity required for most applications. The choice of method depends on the nature of the impurities.

-

Recrystallization: As the product is a solid, this is a highly effective method for removing small amounts of soluble and insoluble impurities. A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

-

Silica Gel Column Chromatography: If impurities have similar polarity to the product, column chromatography is employed. A solvent system (eluent) is selected to allow the product to separate from impurities as it passes through a column packed with silica gel.

Section 6: Quality Control and Analytical Verification

Trust in a starting material is validated through in-house analysis. Upon receiving a new batch of this compound, performing confirmatory analytical tests is a critical, self-validating step. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Protocol 1: Identity Verification by ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of the received material matches that of this compound.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.

-

Spectral Interpretation (Expected Signals):

-

A singlet corresponding to the methyl protons (-CH₃), typically around δ 2.2-2.4 ppm.

-

A singlet or doublet for the benzylic methylene protons (-CH₂OH), typically around δ 4.5-4.7 ppm.

-

A singlet for the alcohol proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.

-

A set of three aromatic protons in the δ 7.0-7.4 ppm region, exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The integration of these signals should correspond to a 3:2:1:3 proton ratio for the aromatic, methylene, hydroxyl, and methyl groups, respectively.

-

-

Protocol 2: Purity Assessment by Reverse-Phase HPLC

-

Objective: To quantify the purity of the sample and identify the presence of any impurities.

-

Methodology:

-

Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Sample Preparation: Prepare a sample solution at the same concentration as the standard.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 220 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity value of ≥98% should be obtained, consistent with the supplier's CoA.

-

Section 7: Conclusion

This compound is a commercially accessible and highly valuable intermediate for professionals in pharmaceutical and chemical R&D. Its strategic importance lies in its utility as a functionalized building block for constructing complex molecules with tailored biological and chemical properties. A successful research outcome depends not only on the innovative application of this compound but also on a diligent and scientifically rigorous approach to its procurement. By carefully selecting suppliers, scrutinizing documentation, and performing independent analytical verification, researchers can ensure the quality and consistency of their starting materials, thereby building a foundation of trustworthiness and reproducibility for their scientific endeavors.

References

A Technical Guide to the Hydroxyl Group Reactivity of (5-Chloro-2-methylphenyl)methanol

Abstract

(5-Chloro-2-methylphenyl)methanol is a substituted benzylic alcohol that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is centered on the primary hydroxyl group located at the benzylic position, which is significantly modulated by the electronic properties of the substituents on the aromatic ring. This guide provides an in-depth analysis of the core reactivity of this hydroxyl group, exploring the interplay of inductive and resonance effects that govern its behavior in key organic transformations. We will dissect the mechanisms and provide field-proven protocols for oxidation, nucleophilic substitution, esterification, and etherification reactions, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule in synthetic applications.

Molecular Structure and Electronic Landscape

The reactivity of the hydroxyl group in this compound is not merely that of a simple primary alcohol. Its attachment to a benzylic carbon—a carbon atom adjacent to an aromatic ring—confers unique properties due to the potential for resonance stabilization of reaction intermediates.[2][3] The specific nature of this reactivity is further fine-tuned by the electronic contributions of the ortho-methyl and meta-chloro substituents.

-

The Benzylic Position: The C-O bond of the hydroxyl group is weakened by the proximity of the phenyl ring. Reaction pathways that involve the formation of a positive charge on the benzylic carbon (i.e., a carbocation) are particularly favored because the charge can be delocalized across the π-system of the aromatic ring, creating a highly stabilized intermediate.[3]

-

Substituent Effects:

-